7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one
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Overview
Description
7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common method is the cyclization of appropriate aniline derivatives with isatoic anhydride in the presence of acetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 7,8-Dichloro-3,4-dihydroquinazolin-4-one
- 7,8-Dichloroquinazolin-4-ol
- 3-Ethyl-3,4-dihydroquinazolin-4-one
Comparison: Compared to similar compounds, 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one exhibits unique properties due to the presence of both chloro and ethyl groups
Properties
Molecular Formula |
C10H8Cl2N2O |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
7,8-dichloro-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-14-5-13-9-6(10(14)15)3-4-7(11)8(9)12/h3-5H,2H2,1H3 |
InChI Key |
AMTPDTYBFZUPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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